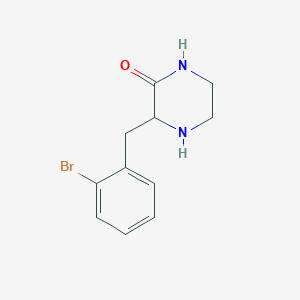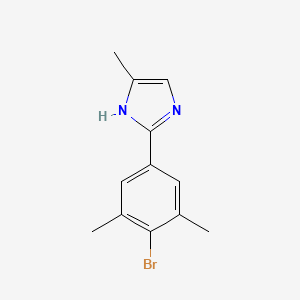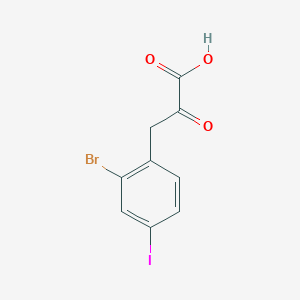
3-(2-Bromo-4-iodophenyl)-2-oxopropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Bromo-4-iodophenyl)-2-oxopropanoic acid is an organic compound characterized by the presence of bromine and iodine atoms attached to a phenyl ring, along with a keto group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4-iodophenyl)-2-oxopropanoic acid typically involves multi-step organic reactions. One common method includes the bromination and iodination of a phenyl ring, followed by the introduction of a keto group and a carboxylic acid group through various organic reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
3-(2-Bromo-4-iodophenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
科学的研究の応用
3-(2-Bromo-4-iodophenyl)-2-oxopropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(2-Bromo-4-iodophenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets. The bromine and iodine atoms can participate in halogen bonding, while the keto and carboxylic acid groups can form hydrogen bonds and coordinate with metal ions. These interactions can influence various biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
- 2-Bromo-4-iodobenzaldehyde
- 2-(2-Bromo-4-iodophenyl)-1,3-dioxolane
Uniqueness
3-(2-Bromo-4-iodophenyl)-2-oxopropanoic acid is unique due to the presence of both bromine and iodine atoms on the phenyl ring, along with the keto and carboxylic acid groups
特性
分子式 |
C9H6BrIO3 |
|---|---|
分子量 |
368.95 g/mol |
IUPAC名 |
3-(2-bromo-4-iodophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H6BrIO3/c10-7-4-6(11)2-1-5(7)3-8(12)9(13)14/h1-2,4H,3H2,(H,13,14) |
InChIキー |
DQSAXFYKRNOTHD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1I)Br)CC(=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


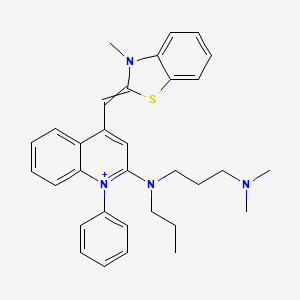
![3,4-Dichloro-5-[4-(methylthio)phenyl]furan-2(5H)-one](/img/structure/B13678938.png)
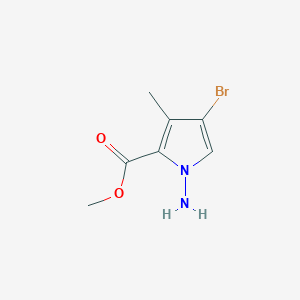
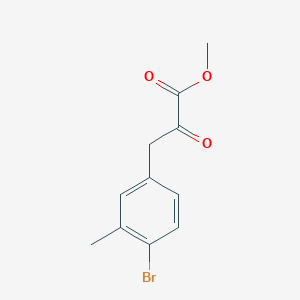
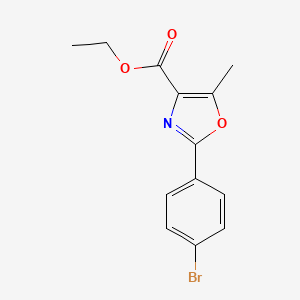
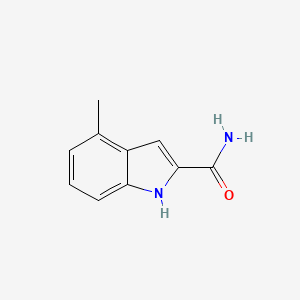

![2,3-Dibromo-6,7-dihydroimidazo[1,2-a]pyrazin-8(5H)-one](/img/structure/B13678963.png)
![8-Bromo-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13678966.png)
![Methyl 3-Methylbenzo[c]isoxazole-5-carboxylate](/img/structure/B13678970.png)
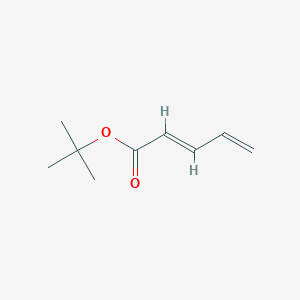
![6,8-Dibromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13678977.png)
